molecular formula C9H4BrNO3 B1415554 6-Bromo-2-cyano-3-formylbenzoic acid CAS No. 1805104-34-0

6-Bromo-2-cyano-3-formylbenzoic acid

Cat. No.: B1415554
CAS No.: 1805104-34-0
M. Wt: 254.04 g/mol
InChI Key: ZWSMVKGTZWEJFY-UHFFFAOYSA-N
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Description

6-Bromo-2-cyano-3-formylbenzoic acid is a polyfunctional aromatic compound featuring a benzoic acid backbone substituted with bromine (Br) at the 6th position, a cyano group (CN) at the 2nd position, and a formyl group (CHO) at the 3rd position. The bromine atom likely enhances molecular weight and hydrophobicity compared to chlorine or fluorine analogs, while the cyano and formyl groups contribute to hydrogen bonding and electronic effects.

Properties

IUPAC Name

6-bromo-2-cyano-3-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO3/c10-7-2-1-5(4-12)6(3-11)8(7)9(13)14/h1-2,4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSMVKGTZWEJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)C#N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, making it versatile for creating derivatives with specific properties.

Table 1: Reactions Involving 6-Bromo-2-cyano-3-formylbenzoic Acid

Reaction TypeProductDescription
Oxidation6-Bromo-2-cyano-3-carboxybenzoic acidConverts the formyl group to a carboxylic acid.
Reduction6-Bromo-2-cyano-3-aminomethylbenzoic acidReduces the cyano group to an amine.
SubstitutionVarious substituted derivativesDepends on the nucleophile used.

Biochemical Probes

Due to its ability to interact with biological molecules, this compound can be utilized in the development of biochemical probes. These probes are essential for studying enzyme activities and receptor interactions, thereby advancing our understanding of biochemical pathways.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. For instance, derivatives of this compound have shown promise as inhibitors for various biological targets, including those related to pain management and inflammation through mechanisms involving prostaglandin receptors .

Case Study: EP1 Receptor Antagonism
Research indicates that compounds similar to this compound may act as antagonists at EP1 receptors, which are implicated in pain pathways. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .

Industrial Applications

In industrial settings, this compound can be used in the production of specialty chemicals. Its unique structure allows it to be incorporated into materials with specific properties, enhancing their functionality.

Table 2: Industrial Uses of this compound

Application AreaUse Case
Specialty ChemicalsProduction of polymers with enhanced properties
Material ScienceDevelopment of coatings and adhesives

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The cyano group (electron-withdrawing) and formyl group (electron-withdrawing via resonance) may reduce the acidity of the carboxylic acid group compared to halogen-only substituted analogs.

Preparation Methods

Starting Material and Key Intermediates

The synthesis typically begins with 2-bromo-5-cyanobenzoic acid derivatives , such as isopropyl 2-bromo-5-cyanobenzoate, which serve as precursors for the formylation step. The presence of both the cyano and bromo groups requires careful control of reaction conditions to avoid side reactions.

Organolithium-Mediated Formylation via Continuous Flow-Flash Chemistry

A highly efficient and scalable method for preparing this compound involves a bromine-lithium exchange reaction followed by formylation using continuous flow-flash chemistry with flow microreactors.

  • Reaction sequence:

    • Br/Li exchange: Treatment of isopropyl 2-bromo-5-cyanobenzoate with butyllithium (BuLi) at −50 °C results in rapid formation (within 0.1 seconds) of a highly reactive aryllithium intermediate.
    • Formylation: The intermediate is then reacted with dimethylformamide (DMF) to introduce the formyl group at the 3-position.
    • Hydrolysis: Subsequent work-up yields the target this compound.
  • Advantages:

    • The continuous flow setup allows precise temperature control and rapid mixing, minimizing side reactions and decomposition.
    • The process enables large-scale production without the need for purification by column chromatography.
    • High yields and purity are achieved, making this method industrially attractive.
  • Scale-up data:

Parameter Value
Starting material (isopropyl ester) 897 g
Product obtained 237 g of this compound
Reaction time 270 minutes
Temperature −50 °C (Br/Li exchange)
Yield High, no chromatography needed

This method was reported in Organic Process Research & Development (2019).

Alternative Synthetic Routes via Boronic Acid Intermediates

Another approach involves the preparation of related benzoic acid derivatives through boronic acid intermediates and subsequent functional group transformations:

  • Synthesis steps:
    • Preparation of 3-cyanophenylboronic acid by reacting 3-formylphenylboronic acid with hydroxylamine hydrochloride.
    • Formation of 3-formylphenylboronic acid via Grignard reaction of 3-(dialkoxymethyl)bromobenzene with magnesium metal, followed by reaction with trialkyl borate.
    • Reduction of 5-bromoisophthalic acid derivatives with sodium borohydride to form 5-bromo-3-(hydroxymethyl)benzoic acid, which can be further elaborated.

This multistep approach is more complex and less direct but allows access to various substituted benzoic acid derivatives.

Comparative Analysis of Preparation Methods

Feature Continuous Flow-Flash Chemistry Boronic Acid Intermediate Route
Starting materials 2-Bromo-5-cyanobenzoate esters 3-Formylphenylboronic acid, bromobenzene derivatives
Key reaction Br/Li exchange and formylation with DMF Grignard reaction, boronic acid synthesis, reductions
Reaction conditions −50 °C, rapid mixing in microreactors Multiple steps, varied temperatures
Scalability High, demonstrated at hundreds of grams scale Moderate, more complex to scale
Purification Minimal, no chromatography needed Requires purification at multiple steps
Yield and efficiency High yield, efficient process Moderate yield, longer synthesis time

Research Findings and Optimization

  • The continuous flow method was optimized to balance reaction time, temperature, and reagent concentrations to maximize yield and purity.
  • The rapid Br/Li exchange in flow microreactors prevents side reactions common in batch processes, such as lithiation at undesired positions or decomposition of intermediates.
  • The formylation step with DMF is highly selective under these conditions, enabling the introduction of the aldehyde group adjacent to cyano and bromo substituents without affecting other functionalities.
  • Scale-up experiments confirmed the robustness of the method, producing over 200 g of product in under 5 hours with consistent quality.

Summary Table of Key Reaction Parameters for Continuous Flow Synthesis

Step Reagents/Conditions Time Temperature Notes
Br/Li Exchange BuLi in THF or suitable solvent 0.1 seconds −50 °C Rapid exchange in flow microreactor
Formylation DMF Seconds to minutes −50 °C Electrophilic formylation of aryllithium
Work-up Aqueous quench, acidification Minutes Room temp Isolation of this compound
Purification None required (crude product used directly) N/A N/A High purity product obtained

Q & A

Q. What are the optimal synthetic routes for preparing 6-bromo-2-cyano-3-formylbenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous brominated benzoic acid derivatives (e.g., 5-bromo-2-chlorobenzoic acid, 4-bromo-2-fluorocinnamic acid) suggest common strategies:
  • Electrophilic aromatic substitution : Bromination of pre-functionalized benzoic acid derivatives under controlled temperature (e.g., 146–151°C for 2-bromobenzoic acid synthesis ).
  • Functional group compatibility : Sequential introduction of cyano and formyl groups via nucleophilic substitution or oxidation, ensuring protection/deprotection steps to avoid side reactions.
  • Yield optimization : Use catalysts like FeBr₃ for bromination and monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for cyano group stability).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Employ HPLC with ≥95.0% purity thresholds, as seen in brominated phenylboronic acids (e.g., 4-bromo-2-fluorophenylboronic acid ).
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts of bromine (δ ~7.5–8.5 ppm for aromatic protons) and formyl groups (δ ~9–10 ppm) with computational predictions (e.g., DFT calculations).
  • IR : Confirm cyano (C≡N stretch ~2200 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) functional groups.
  • Melting point analysis : Cross-reference observed mp with analogs (e.g., 154–158°C for 3-bromobenzoic acid ).

Advanced Research Questions

Q. How do electronic effects of substituents (Br, CN, CHO) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Substituent impact : Bromine acts as a directing group for Suzuki-Miyaura couplings, while the electron-withdrawing cyano and formyl groups may deactivate the ring. Compare with 2-bromo-6-fluorobenzonitrile (CAS 79544-27-7), where fluorine enhances electrophilicity .
  • Experimental design :

Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) under inert atmospheres.

Monitor reaction kinetics via in situ NMR to assess rate-limiting steps.

Use computational tools (e.g., molecular orbital analysis) to predict regioselectivity.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns or IR absorptions)?

  • Methodological Answer :
  • Data triangulation :
  • Cross-validate NMR with mass spectrometry (e.g., HRMS for molecular ion confirmation).
  • Compare experimental IR spectra with databases (e.g., NIST Chemistry WebBook ).
  • Dynamic effects : Consider rotational barriers (e.g., formyl group conformation) causing splitting anomalies. Use variable-temperature NMR to assess dynamic behavior.
  • Impurity profiling : Identify byproducts via LC-MS, referencing brominated impurities in analogs (e.g., >97.0% purity criteria for 4-bromo-2-chlorophenylacetic acid ).

Q. How can computational chemistry predict the acid dissociation constant (pKa) and solubility of this compound?

  • Methodological Answer :
  • pKa prediction : Use software like ACD/Labs or COSMO-RS to model the carboxylic acid group’s acidity, accounting for electron-withdrawing substituents. Validate with potentiometric titration.
  • Solubility modeling : Apply Hansen solubility parameters, referencing analogs like 3-bromophenylacetic acid (mp 99–102°C ) to estimate solubility in polar aprotic solvents (e.g., DMSO).

Key Considerations for Experimental Design

  • Contradiction Management : Address conflicting spectral data by integrating multiple analytical techniques (e.g., XRD for crystal structure validation).
  • Scale-Up Challenges : Adapt small-scale protocols (e.g., 25g batches ) using flow chemistry to maintain yield and purity.
  • Safety Protocols : Handle brominated intermediates with care (e.g., PPE, fume hoods), as noted for 2-bromo-6-fluorobenzoic acid .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-2-cyano-3-formylbenzoic acid
Reactant of Route 2
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6-Bromo-2-cyano-3-formylbenzoic acid

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